molecular formula C19H18ClN3O2S B15152402 3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole

3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole

Cat. No.: B15152402
M. Wt: 387.9 g/mol
InChI Key: ZWBAVOVPLZDDDV-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a benzodioxin moiety, and a chlorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the benzodioxin and chlorobenzyl sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sul

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C19H18ClN3O2S/c1-2-23-18(14-5-8-16-17(11-14)25-10-9-24-16)21-22-19(23)26-12-13-3-6-15(20)7-4-13/h3-8,11H,2,9-10,12H2,1H3

InChI Key

ZWBAVOVPLZDDDV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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